2-chloro-N-propylacetamide

Lipophilicity QSAR Drug-likeness

2-Chloro-N-propylacetamide (C₅H₁₀ClNO, MW 135.59) is an N-alkyl-2-chloroacetamide derivative characterized by a chloro substituent at the α-carbon of the acetamide group and an N-propyl side chain. It belongs to the broader class of electrophilic chloroacetamides widely employed as synthetic intermediates and covalent warhead fragments in medicinal chemistry.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 13916-39-7
Cat. No. B077628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-propylacetamide
CAS13916-39-7
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESCCCNC(=O)CCl
InChIInChI=1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8)
InChIKeySHWUYQDIJUWTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-propylacetamide (CAS 13916-39-7): A Mid-Range Lipophilic Chloroacetamide Building Block for Research and Synthesis


2-Chloro-N-propylacetamide (C₅H₁₀ClNO, MW 135.59) is an N-alkyl-2-chloroacetamide derivative characterized by a chloro substituent at the α-carbon of the acetamide group and an N-propyl side chain [1]. It belongs to the broader class of electrophilic chloroacetamides widely employed as synthetic intermediates and covalent warhead fragments in medicinal chemistry [2]. The compound is commercially available as a research chemical from multiple vendors, offered primarily as a liquid with purity specifications ranging from 95% to 98% (GC) . Its computed XLogP3 of 1.1 positions it as an intermediate-lipophilicity congener between the more hydrophilic N-methyl (XLogP3: 0.2) and N-ethyl (XLogP3: 0.5) analogs and the more lipophilic N-butyl derivatives [3][4]. This physicochemical profile underpins its potential utility when specific logP requirements govern solubility, membrane permeability, or partitioning behavior in synthetic or biological applications [5].

Why N-Alkyl Chain Length Matters: The Physicochemical Differentiation of 2-Chloro-N-propylacetamide Among Chloroacetamide Analogs


Chloroacetamide derivatives cannot be treated as interchangeable commodities in research procurement because even minor variations in the N-alkyl substituent produce measurable shifts in lipophilicity, steric profile, and physicochemical behavior that critically affect synthetic utility, biological activity, and formulation compatibility [1]. Within the homologous series, the computed XLogP3 increases systematically from 0.2 (N-methyl) to 0.5 (N-ethyl) to approximately 1.1 (N-propyl), reflecting a near-doubling of partition coefficient per methylene addition [2][3]. The branched-chain isomer 2-chloro-N-isopropylacetamide, despite its identical molecular formula and mass (C₅H₁₀ClNO, MW 135.59), exhibits different LogP values (ranging from 0.47 to 1.14 across sources) and altered steric demands due to branching at the α-carbon of the amine substituent . Furthermore, N-aryl chloroacetamides (e.g., N-phenyl, N-(4-chlorophenyl)) are solids at room temperature with melting points typically above 110°C, in contrast to the liquid state of N-propyl and shorter N-alkyl derivatives [4]. These differences are not merely academic: they dictate solubility, reactivity rates in nucleophilic substitution, chromatographic retention, and biological membrane partitioning—making blind substitution between analogs a scientifically unjustifiable risk [5].

Quantitative Differentiation Evidence for 2-Chloro-N-propylacetamide: Physicochemical, Safety, and Quality Comparisons


Lipophilicity (LogP) Comparison Across the N-Alkyl Chloroacetamide Homologous Series

The computed lipophilicity (XLogP3) of 2-chloro-N-propylacetamide is 1.1, positioning it as an intermediate-logP congener within the N-alkyl chloroacetamide series [1]. This value is approximately 5.5-fold higher (on a log scale: Δ = 0.9) than the N-methyl analog (XLogP3: 0.2) and approximately 2.2-fold higher (Δ = 0.6) than the N-ethyl analog (XLogP3: 0.5) [2][3]. Compared to the more lipophilic N-tert-butyl analog (LogP: ~1.53), 2-chloro-N-propylacetamide is approximately 0.43 log units lower, corresponding to a roughly 2.7-fold reduction in octanol-water partitioning . This intermediate lipophilicity is within the optimal range identified for drug-like properties (Lipinski's Rule of Five: LogP ≤ 5) while providing enhanced membrane permeability relative to shorter-chain analogs [1].

Lipophilicity QSAR Drug-likeness Partition coefficient

Physical State Differentiation: Liquid vs. Solid Chloroacetamide Analogs

2-Chloro-N-propylacetamide is a liquid at ambient temperature (20°C), as documented by vendor technical datasheets . This contrasts sharply with the entire series of N-aryl-2-chloroacetamides, which are crystalline solids with melting points ranging from 110°C to 195°C depending on phenyl ring substitution [1]. Among N-alkyl analogs, N-methyl and N-ethyl derivatives may also be solids or low-melting solids depending on purity, while N-propyl represents a transition point to consistently liquid physical form at standard conditions. The liquid state confers practical advantages in reaction setup (eliminating the need for pre-dissolution), continuous-flow chemistry compatibility, and formulation as a neat reagent .

Physical state Formulation Handling Solubility

N-Propyl vs. N-Isopropyl Isomer Differentiation: Steric and Electronic Implications

2-Chloro-N-propylacetamide (linear N-propyl) and 2-chloro-N-isopropylacetamide (branched N-isopropyl) share the identical molecular formula (C₅H₁₀ClNO) and molecular weight (135.59 g/mol) yet exhibit measurable differences in computed LogP values and significant differences in steric profile [1]. The linear N-propyl compound has a computed XLogP3 of 1.1 (PubChem), while the N-isopropyl isomer has reported LogP values varying from 0.47 (ACD/LogD at pH 5.5) to 1.14 (Boc Sciences) depending on computational method . Critically, the isopropyl group introduces steric hindrance at the α-carbon of the amine substituent, which can reduce nucleophilic substitution rates at the chloroacetyl carbon and alter conformational preferences in derived products [2]. The linear N-propyl chain provides greater conformational flexibility and reduced steric demand at the amide nitrogen, which may be advantageous when the chloroacetamide is used as a building block requiring subsequent N-functionalization or when a less hindered electrophilic warhead is desired [2].

Isomer comparison Steric effects Reactivity Structure-activity relationship

GHS Hazard Classification Profile: Eye Damage (Category 1) vs. Irritation-Only Analogs

According to the ECHA C&L Inventory notification data aggregated in PubChem, 2-chloro-N-propylacetamide carries a GHS hazard classification that includes H318 (Causes serious eye damage, Category 1—100% of notifying companies) in addition to H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) [1]. This Eye Damage Category 1 classification is significant because it mandates more stringent personal protective equipment (PPE) requirements and waste handling procedures compared to analogs classified only for eye irritation (Category 2, H319). For comparison, the N-methyl analog (2-chloro-N-methylacetamide) is reported by TCI to carry H315 (Skin irritation) and H319 (Serious eye irritation, Category 2) without H318 classification—a meaningful distinction for laboratory safety protocol design . This classification difference may reflect the increased tissue permeability associated with the higher lipophilicity of the N-propyl derivative [1].

Safety GHS classification Occupational health Risk assessment

Monochloro vs. Dichloro Substitution: Class-Level Anticancer Activity Inference

A 2025 study by Havryshchuk et al. compared 2-chloroacetamides (monochloro) against 2,2-dichloroacetamides bearing thiazole scaffolds in cytotoxicity assays [1]. While this study did not test 2-chloro-N-propylacetamide specifically, it established a class-level structure-activity relationship: monochloroacetamides exhibited significant cytotoxic activity against Jurkat (human acute T-cell leukemia), MDA-MB-231 (triple-negative breast cancer), and Ba/F3 (calreticulin-mutant) cell lines, whereas the corresponding 2,2-dichloroacetamides showed negligible activity across all tested cell lines [1]. Molecular docking revealed that glutathione-2-chloroacetamide conjugates bind to glutathione S-transferase (GST) with higher affinity than the glutathione-etacrynic acid reference complex, suggesting GST inhibition as a potential mechanism [1]. This class-level finding supports the selection of monochloroacetamide building blocks (such as 2-chloro-N-propylacetamide) over dichloro analogs for medicinal chemistry programs targeting GST-related pathways or exploring covalent inhibitor strategies.

Anticancer activity Cytotoxicity Glutathione S-transferase Covalent inhibitor

Vendor Purity Specification and Analytical Method Comparison: 98% (GC) vs. 95% (Unspecified Method)

Two major vendors offer 2-chloro-N-propylacetamide with distinct purity specifications: AKSci provides the compound at 98% minimum purity as determined by gas chromatography (GC), while Fluorochem offers it at 95% purity without specifying the analytical method . The GC-based specification from AKSci provides greater confidence in purity assessment, as GC directly quantifies volatile organic impurities that may affect downstream synthetic yields. The 3% absolute purity difference (98% vs. 95%) translates to up to 30 mg of impurity per gram of product, which could represent a meaningful difference in applications requiring stoichiometric precision, such as covalent inhibitor synthesis, quantitative structure-activity relationship (QSAR) studies, or reactions where impurities could act as competing nucleophiles . Sigma-Aldrich's AldrichCPR offering explicitly notes that no analytical data is collected for this product, placing the onus of identity and purity verification on the buyer .

Purity specification Quality assurance GC analysis Procurement

High-Value Application Scenarios for 2-Chloro-N-propylacetamide (CAS 13916-39-7) Based on Quantitative Evidence


Medicinal Chemistry: Covalent Inhibitor Fragment Synthesis Requiring Intermediate Lipophilicity

For covalent inhibitor programs targeting cysteine or other nucleophilic residues, the chloroacetamide warhead is a well-precedented electrophilic fragment [1]. 2-Chloro-N-propylacetamide, with its computed XLogP3 of 1.1, provides an intermediate lipophilicity that can improve cell permeability compared to N-methyl (XLogP3: 0.2) or N-ethyl (XLogP3: 0.5) chloroacetamide fragments, while avoiding the excessive lipophilicity of N-butyl analogs that may compromise aqueous solubility or promote non-specific protein binding [2]. The class-level evidence from Havryshchuk et al. (2025) demonstrating that monochloroacetamides (as a class) retain significant anticancer cytotoxicity while dichloroacetamides lose activity reinforces the preference for monochloro building blocks in anticancer programs [3].

High-Throughput Synthesis: Automated Liquid Handling of a Neat Liquid Electrophilic Building Block

The liquid physical state of 2-chloro-N-propylacetamide at ambient temperature, as documented by AKSci and Fluorochem [1][2], enables direct use in automated liquid handling systems without pre-dissolution or heating steps required for solid N-aryl chloroacetamides (melting points 110–195°C) [3]. This facilitates accurate gravimetric or volumetric dispensing in parallel synthesis libraries where consistent stoichiometry is critical for meaningful structure-activity comparison, reducing the solvent volume and minimizing handling errors associated with solid transfer.

QSAR and Chromatographic Studies: N-Propyl as a Reference Point in Homologous Series Analysis

The N-propyl substituent represents a key data point in quantitative structure-activity relationship (QSAR) studies of N-alkyl chloroacetamides, bridging the gap between short-chain (N-methyl, N-ethyl) and longer-chain (N-butyl, N-hexyl) analogs [1]. The 2024 QSAR study by Apostolov et al. demonstrated the utility of chromatographic descriptors for modeling N,N-disubstituted chloroacetamide bioactivity, highlighting the importance of systematic variation in N-alkyl chain length for building predictive models [1]. 2-Chloro-N-propylacetamide, with its intermediate LogP (~1.1) and three rotatable bonds, provides a structurally well-defined reference compound for calibrating chromatographic retention parameters against computed molecular descriptors in such QSAR investigations.

Safety-Critical Laboratory Protocols: Enhanced PPE Planning Based on GHS Eye Damage Category 1 Classification

The H318 (Eye Dam. 1) GHS classification of 2-chloro-N-propylacetamide [1] necessitates the use of sealed chemical goggles (rather than standard safety glasses) and emergency eyewash station accessibility as part of laboratory safety protocols. This differentiates its handling requirements from N-methyl chloroacetamide, which is classified only for eye irritation (H319, Category 2) [2]. For procurement teams conducting hazard assessments, this classification may influence the choice between N-propyl and alternative N-alkyl chloroacetamides when laboratory infrastructure for handling Category 1 eye damage hazards is limited, or it may justify enhanced PPE expenditure when the specific LogP or steric properties of the N-propyl analog are scientifically required.

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